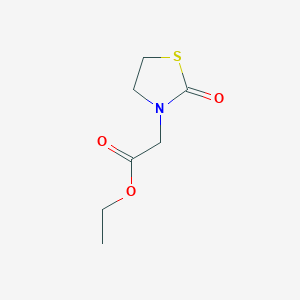

Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate

説明

Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate is a heterocyclic compound featuring a 1,3-thiazolidin-2-one core substituted with an ethyl acetate group at the 3-position. Its molecular formula is C₇H₉NO₃S₂, with a molecular weight of 219.3 g/mol and a calculated XLogP3 (lipophilicity) value of 1.1 . The compound is synthesized via nucleophilic substitution, typically involving the reaction of 1,3-thiazolidine-2-one derivatives with ethyl chloroacetate under reflux in dimethylformamide (DMF) .

特性

IUPAC Name |

ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-2-11-6(9)5-8-3-4-12-7(8)10/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPOOOAMAMBATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCSC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate can be synthesized through various methods. One common approach involves the cyclization of ethyl 2-bromoacetate with thiourea under basic conditions to form the thiazolidine ring. The reaction typically proceeds as follows:

Reactants: Ethyl 2-bromoacetate and thiourea.

Conditions: Basic medium, often using sodium hydroxide or potassium carbonate.

Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures high efficiency and scalability.

化学反応の分析

Types of Reactions

Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

科学的研究の応用

Antimicrobial Activity

Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate has shown promising antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a basis for new antimicrobial agents targeting resistant strains of bacteria.

Anticancer Properties

The anticancer potential of ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate has been explored in various studies. In vitro experiments have demonstrated its efficacy against several cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Significant cytotoxicity |

| A549 (Lung Cancer) | 15.0 | Induces apoptosis |

| HepG2 (Liver Cancer) | 10.0 | Growth inhibition |

The mechanism of action appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent.

Case Study 1: Synthesis and Evaluation

A study synthesized derivatives of ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate and evaluated their biological activities. The derivatives exhibited enhanced antimicrobial and anticancer activities compared to the parent compound, suggesting structural modifications can lead to improved efficacy.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An SAR analysis revealed that modifications to the thiazolidine ring significantly impacted biological activity. Substituents that enhance lipophilicity improved antimicrobial efficacy, while specific aromatic groups contributed to anticancer activity. This indicates the importance of chemical structure in determining biological outcomes.

作用機序

The mechanism of action of ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways and exerting its biological effects.

類似化合物との比較

Table 1: Structural Comparison of Thiazolidinone Derivatives

Key Observations :

- Core Heterocycle: While the target compound contains a thiazolidinone ring, analogs may feature benzothiazolone (e.g., ) or oxadiazolone (e.g., ) systems, altering electronic properties and biological interactions.

- Substituent Effects: Bromine () and fluorine () substituents enhance lipophilicity and bioactivity, while chloro groups () influence steric bulk.

Key Observations :

Table 3: Reported Activities of Analogous Compounds

Key Observations :

- Antioxidant Potential: Thiazolidinone derivatives with electron-withdrawing groups (e.g., oxo, esters) exhibit radical scavenging activity, likely due to resonance stabilization of radicals .

- Antimicrobial Activity : Compounds with aryl substituents (e.g., ) show enhanced interactions with microbial enzymes.

Physicochemical Properties

Table 4: Key Physicochemical Parameters

生物活性

Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate is a compound that belongs to the thiazolidine family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis of Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate

The synthesis of ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate typically involves the reaction of thiazolidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the formation of the thiazolidine ring and the ester functional group.

Biological Activity Overview

The biological activity of ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate and its derivatives has been extensively studied. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance:

- A study demonstrated that compounds derived from thiazolidinones showed selective cytotoxicity against various cancer cell lines, including HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 25.6 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4a | K562 | 8.5 |

| Compound 5a | HeLa | 15.1 |

| Ethyl derivative | MDA-MB-361 | 12.7 |

These findings suggest that ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate could be a promising candidate for further anticancer drug development.

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values indicating strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Antioxidant Properties

The antioxidant potential of thiazolidine derivatives is another area of interest. Compounds similar to ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate have demonstrated significant antioxidant activity, with EC50 values indicating their efficacy in reducing oxidative stress .

| Compound | EC50 (mg/mL) |

|---|---|

| Ethyl derivative | 0.122 |

| Reference (Phenazone) | Not determined |

The mechanisms underlying the biological activities of ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate are complex and involve multiple pathways:

- Induction of Apoptosis : Studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways .

- Inhibition of Cell Proliferation : The compounds affect cell cycle regulation and inhibit tumor angiogenesis, contributing to their anticancer effects .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolidine derivatives:

- Case Study on Anticancer Activity : A recent clinical trial evaluated a thiazolidine-based compound in patients with advanced cancer types, demonstrating a favorable safety profile and promising preliminary efficacy results.

- Antimicrobial Efficacy : In a study involving infected wounds, a formulation containing ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate significantly reduced bacterial load compared to standard treatments.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution reactions. For example, reacting the potassium salt of 1,3-thiazolidine-2,4-dione with ethyl chloroacetate under reflux in dimethylformamide (DMF) for 10 hours yields the product. Reaction progress is monitored via TLC, and purification involves extraction with chloroform, washing with water, and desiccation with anhydrous sodium sulfate . Intermediate characterization typically employs H/C NMR and IR spectroscopy to confirm functional groups like the thiazolidinone ring and ester moiety.

Q. How is the crystal structure of Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXT for structure solution and SHELXL for refinement) is used to analyze diffraction data. Parameters like R-factor (<0.05) and data-to-parameter ratios (>10:1) ensure accuracy. For example, the structure of a related analog, Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate, was resolved with and mean σ(C–C) = 0.004 Å .

Q. What are common intermediates derived from this compound in heterocyclic chemistry?

The compound serves as a precursor for bioactive heterocycles. For instance, condensation with hydrazine yields acetohydrazide derivatives, which are further cyclized to form 1,3,4-oxadiazole or triazole hybrids for antimicrobial or anticancer screening .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate?

Optimization involves varying solvents (DMF vs. THF), reaction temperatures (reflux vs. room temperature), and stoichiometry. For example, increasing ethyl chloroacetate equivalents (1.2–1.5 eq.) enhances yields by driving the reaction to completion. Post-reaction purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What methodologies are used to evaluate the biological activity of derivatives of this compound?

- Antimicrobial assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) values reported .

- Anticancer screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

- Anti-inflammatory activity: COX-2 inhibition assays or carrageenan-induced paw edema models in rodents .

Q. How can computational methods (e.g., molecular docking) complement experimental data to elucidate mechanisms of action?

Docking studies using AutoDock Vina or Schrödinger Suite predict binding affinities of derivatives to target proteins (e.g., EGFR for anticancer activity). Molecular dynamics (MD) simulations (100 ns) assess stability of ligand-protein complexes, with RMSD (Root Mean Square Deviation) values <2.0 Å indicating stable binding .

Q. How are data contradictions in structural or spectroscopic results resolved?

Discrepancies in NMR or crystallographic data (e.g., unexpected dihedral angles) are addressed by re-examining sample purity, verifying data collection parameters (e.g., X-ray wavelength), or using alternative techniques like LC-MS for molecular weight confirmation. For example, conflicting H NMR signals may arise from rotamers, resolved by variable-temperature NMR .

Q. What strategies are employed to control regioselectivity during functionalization of the thiazolidinone ring?

Regioselective modifications (e.g., at the 2-oxo or 3-yl positions) are achieved using protecting groups (e.g., Boc for amines) or directing groups. For instance, electrophilic substitution at the 5-position of the thiazolidinone ring is guided by steric and electronic effects, confirmed by SC-XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。